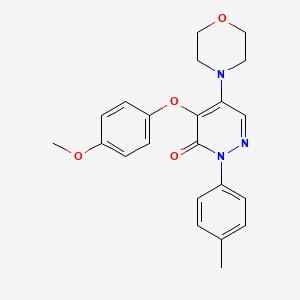

4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of 4-methylphenyl(4-methoxyphenoxy)acetate (CAS#: 723756-45-4) with an appropriate amine, followed by cyclization to form the pyridazinone ring. The exact synthetic route may vary, but it typically proceeds through well-established organic reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

This compound belongs to a class of chemicals that have been extensively studied for their analgesic and anti-inflammatory properties. For example, a study by Takaya et al. (1979) discusses the synthesis and activity of related pyridazinone derivatives, highlighting their potential as analgesic-antiinflammatory agents. The research found that compounds within this class, including variations of the molecule , exhibited potent analgesic and anti-inflammatory activities, surpassing traditional drugs like aminopyrine and phenylbutazone in efficacy with lower toxicity (Takaya, Sato, Terashima, Tanizawa, & Maki, 1979).

Pharmacological Investigations

Another study focused on the pharmacological investigations of a closely related compound, "4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone" (M73101), demonstrating its analgesic and anti-inflammatory drug efficacy in experimental animals. This research indicates the compound's superiority over other anti-inflammatory drugs, based on therapeutic index comparisons, without significant gastric lesions, suggesting a favorable safety profile (Sato, Ishizuka, & Yamaguchi, 1981).

Photochemical Oxidation Studies

The compound's chemical behavior under photochemical oxidation conditions has also been explored. Maki et al. (1988) studied the photochemical oxidation of "4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone" by pyrimido[5,4-g]pteridine 5-oxide. This research sheds light on the compound's stability and transformation under ultraviolet light, providing insights into its potential degradation pathways and the formation of metabolites with potential biological activities (Maki, Shimada, Sako, Kitade, & Hirota, 1988).

Advanced Drug Delivery Systems

Research has also extended into the development of advanced drug delivery systems for pyridazinone derivatives. Jin et al. (2015) discussed the creation of an injectable formulation using block copolymer micelles for a hydrophobic antitumor candidate pyridazinone derivative. This study emphasizes the importance of delivery systems in enhancing the bioavailability and therapeutic efficacy of hydrophobic compounds, demonstrating improved pharmacokinetic parameters and antitumor activity in vivo (Jin, Wang, Tan, He, Peng, Hai, Wu, & Qian, 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholin-4-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-16-3-5-17(6-4-16)25-22(26)21(29-19-9-7-18(27-2)8-10-19)20(15-23-25)24-11-13-28-14-12-24/h3-10,15H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXMTJVQPLLVHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCOCC3)OC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide](/img/structure/B2920253.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2920255.png)

![N-benzyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2920257.png)

![3-[(3,4-Dimethoxyphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2920260.png)

![4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2920264.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide](/img/structure/B2920270.png)

![Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2920271.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2920275.png)